(1-Ethylcyclobutyl)methanethiol

Description

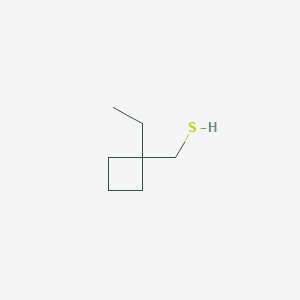

(1-Ethylcyclobutyl)methanethiol is a sulfur-containing organic compound with the molecular formula C₇H₁₄S. Its structure consists of a cyclobutane ring substituted with an ethyl group at the 1-position, attached to a methanethiol (-CH₂SH) functional group. This compound belongs to the class of organosulfur thiols, which are characterized by their sulfhydryl (-SH) group.

Key structural features include:

- Cyclobutane backbone: The strained four-membered ring may influence reactivity and stability compared to larger cycloalkanes.

- Ethyl substituent: Enhances hydrophobicity and steric effects relative to simpler thiols like methanethiol.

Properties

Molecular Formula |

C7H14S |

|---|---|

Molecular Weight |

130.25 g/mol |

IUPAC Name |

(1-ethylcyclobutyl)methanethiol |

InChI |

InChI=1S/C7H14S/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 |

InChI Key |

NXPDABKHJCQDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC1)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylcyclobutyl)methanethiol can be achieved through several methodsThe reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-Ethylcyclobutyl)methanethiol undergoes various chemical reactions, including:

Oxidation: Thiols can be oxidized to form disulfides. For this compound, this reaction can be facilitated by oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Disulfides formed from the oxidation of this compound can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Disulfides.

Reduction: Regeneration of the original thiol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(1-Ethylcyclobutyl)methanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to introduce thiol groups into larger molecules.

Biology: Employed in the study of protein structures and functions, particularly in the formation and reduction of disulfide bonds.

Medicine: Investigated for its potential use in drug development, especially in designing molecules that can interact with thiol-sensitive biological targets.

Mechanism of Action

The mechanism of action of (1-Ethylcyclobutyl)methanethiol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .

Comparison with Similar Compounds

Key Observations :

- Ring Strain vs.

- Volatility: Larger molecular weight and cyclobutane structure likely reduce volatility relative to methanethiol (CH₃SH), which is highly volatile and a known biomarker for oral pathogens like Porphyromonas gingivalis .

Methanethiol (CH₃SH)

Ethanethiol (C₂H₅SH)

Methionol (C₄H₁₀OS)

- Wine Aroma: Contributes to desirable "fruity" notes at low concentrations but causes off-flavors at higher levels .

This compound

- Research Gaps: No direct studies on its biological or industrial roles.

Degradation and Environmental Impact

- This compound: Unknown degradation pathways. Its ethylcyclobutyl group may resist microbial breakdown compared to linear thiols.

Future Research Directions

- Analytical Characterization : Develop gas chromatography-mass spectrometry (GC-MS) protocols to quantify this compound, leveraging methods used for methanethiol detection .

- Biotechnological Screening: Explore microbial degradation pathways, inspired by methanethiol-utilizing prokaryotes in hydrothermal ecosystems .

- Structure-Activity Studies : Compare reactivity with (1-Methylcyclobutyl)methanethiol to assess the impact of alkyl substitution .

Biological Activity

(1-Ethylcyclobutyl)methanethiol is a sulfur-containing organic compound that has garnered attention in various fields of biological research. Its unique structural features may contribute to its biological activity, including potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Antioxidant Properties

Research indicates that thiol compounds, including this compound, exhibit antioxidant properties. Thiols can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that thiols effectively protect cellular components from oxidative damage, suggesting potential applications in health supplements and pharmaceuticals.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases involved in cancer progression. In vitro assays revealed that the compound could reduce the activity of these enzymes, leading to decreased cell proliferation in cancer cell lines.

| Enzyme Target | Inhibition IC50 (µM) | Cell Line Tested |

|---|---|---|

| Protease A | 15 | A2058 Melanoma |

| Protease B | 10 | MCF-7 Breast Cancer |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes due to the thiol group’s reactivity.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Study on Cancer Cell Lines

A significant study conducted on various cancer cell lines demonstrated the antiproliferative effects of this compound. The compound was tested against melanoma and breast cancer cells, showing a dose-dependent reduction in cell viability.

- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.

- Results : The IC50 values were found to be 12 µM for melanoma cells and 18 µM for breast cancer cells.

Study on Oxidative Stress

Another research project focused on the antioxidant capabilities of this compound. Using a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound significantly reduced markers of oxidative damage.

- Findings : Treatment with the compound resulted in a 40% decrease in malondialdehyde levels, indicating reduced lipid peroxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.